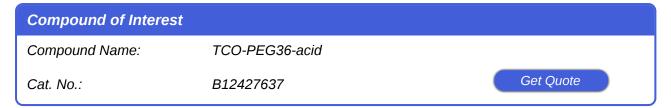


The Trans-Cyclooctene Group in Bioorthogonal Labeling: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role of the transcyclooctene (TCO) group in bioorthogonal labeling. We will delve into the core principles of its reactivity, present key quantitative data, and provide detailed experimental protocols for its application in bioconjugation. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize TCO-based labeling in their work.

Core Principles: The Power of the TCO-Tetrazine Ligation

The utility of the trans-cyclooctene group in bioorthogonal chemistry is primarily defined by its exceptionally rapid and specific reaction with 1,2,4,5-tetrazines (Tz). This reaction, known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is a cornerstone of modern bioconjugation.[1][2] The key features that make this ligation so powerful are:

• Exceptional Reaction Kinetics: The TCO-tetrazine reaction is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.[3][4] This remarkable speed allows for efficient labeling at low, physiologically relevant concentrations of reactants.[2]



- Biocompatibility: The reaction proceeds readily in aqueous environments, under physiological pH and temperature, without the need for cytotoxic catalysts like copper, which are often required in other "click chemistry" reactions. This makes it ideal for applications in living cells and whole organisms.
- High Specificity and Orthogonality: The TCO and tetrazine groups are abiotic; they do not
 react with naturally occurring functional groups found in biological systems. This ensures that
 the labeling is highly specific and minimizes off-target reactions.
- Irreversibility and Stability: The initial cycloaddition is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine bond. This irreversible process results in a highly stable conjugate.

The underlying principle of this high reactivity is the significant ring strain of the transcyclooctene, which is released during the [4+2] cycloaddition with the electron-deficient tetrazine.

Data Presentation: Reaction Kinetics of TCO Derivatives

The reactivity of the TCO-tetrazine ligation can be tuned by modifying the structure of both the trans-cyclooctene and the tetrazine. More strained TCO derivatives and tetrazines with electron-withdrawing groups generally exhibit faster reaction rates. The following table summarizes the second-order rate constants for the reaction of various TCO derivatives with different tetrazine partners.

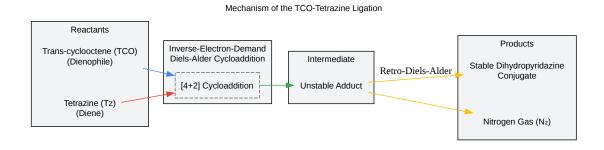


TCO Derivative	Tetrazine Derivative	Second-Order Rate Constant (k ₂) [M ⁻¹ s ⁻¹]	Solvent
trans-cyclooctene (TCO)	3,6-di-(2-pyridyl)-s- tetrazine	~2000	9:1 Methanol/Water
trans-cyclooctene (TCO)	Hydrogen-substituted tetrazine	up to 30,000	Aqueous Media
trans-cyclooctene (TCO)	Methyl-substituted tetrazine	~1000	Aqueous Media
sTCO (bicyclo[6.1.0]non-4- ene)	3-methyl-6-phenyl- tetrazine	420 ± 49	Acetonitrile/PBS
sTCO (bicyclo[6.1.0]non-4- ene)	Tetrazine-carbamate	23800 ± 400	25% Acetonitrile/PBS
d-TCO (dioxolane- fused TCO)	3,6-di-2-pyridyl- 1,2,4,5-tetrazine	87,265 - 184,892	Not specified
d-TCO (dioxolane- fused TCO)	Water-soluble 3,6- dipyridyl-s-tetrazine	366,000 ± 15,000	Water (25 °C)
cyclopropane-fused TCO	Water-soluble 3,6- dipyridyl-s-tetrazine	3,300,000 ± 40,000	Water (25 °C)

Mandatory Visualizations

Here we provide diagrams to illustrate key mechanisms and workflows associated with TCO-based labeling.





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Mechanism of the TCO-Tetrazine bioorthogonal ligation.



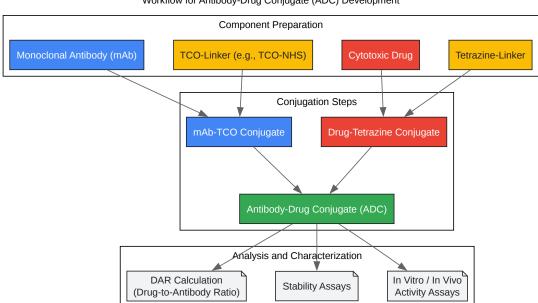
Step 1: Protein Functionalization **Protein of Interest** TCO-NHS Ester (with primary amines, e.g., Lysine) Amine-reactive Labeling (pH 7-9) (e.g., Desalting Column) Step 2: Bioorthogonal Ligation (e.g., Fluorophore, Drug) TCO-Tetrazine Ligation (Physiological Conditions) Labeled Protein Conjugate Purification (Optional) (e.g., SEC)

General Workflow for TCO-based Protein Labeling

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Workflow for protein labeling using TCO-NHS ester.





Workflow for Antibody-Drug Conjugate (ADC) Development

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